molecular formula C12H13FN2O4 B7577070 (2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid

(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid

Cat. No. B7577070
M. Wt: 268.24 g/mol
InChI Key: IXPPKQQYBYLGIE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid, also known as Fmoc-L-4, is a synthetic peptide used in scientific research. It is a derivative of the naturally occurring amino acid, L-aspartic acid. Fmoc-L-4 is commonly used in the synthesis of peptides and proteins, as well as in drug discovery and development.

Mechanism of Action

The mechanism of action of (2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid as a protease inhibitor involves the binding of the molecule to the active site of the enzyme. The 5-fluoro-2-methylbenzoyl group interacts with the catalytic residue of the protease, blocking its activity. The amino acid backbone of (2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid also contributes to the binding of the molecule to the enzyme.
Biochemical and Physiological Effects:
(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid has been shown to have several biochemical and physiological effects. In addition to its protease inhibitory activity, it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. (2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid has also been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action in this context is not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid in lab experiments is its high purity, which allows for accurate and reproducible results. It is also readily available from commercial sources. However, (2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid is relatively expensive compared to other amino acids, which may limit its use in some experiments.

Future Directions

There are several potential future directions for the use of (2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid in scientific research. One area of interest is the development of new protease inhibitors based on the structure of (2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid. Another potential direction is the use of (2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid in the design of new drugs for the treatment of Alzheimer's disease and cancer. Additionally, (2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid could be used in the development of new diagnostic tools for the detection of protease activity in vivo.

Synthesis Methods

The synthesis of (2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid involves several steps. The first step is the protection of the carboxylic acid group of L-aspartic acid with a tert-butyloxycarbonyl (Boc) group. The second step is the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The third step involves the introduction of the 5-fluoro-2-methylbenzoyl group to the amino group. Finally, the Boc group is removed to yield (2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid.

Scientific Research Applications

(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid is widely used in scientific research as a building block for peptide and protein synthesis. It is also used in drug discovery and development, particularly in the design of protease inhibitors. (2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid is a potent inhibitor of several proteases, including thrombin, trypsin, and chymotrypsin. It has also been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4/c1-6-2-3-7(13)4-8(6)11(17)15-9(12(18)19)5-10(14)16/h2-4,9H,5H2,1H3,(H2,14,16)(H,15,17)(H,18,19)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPPKQQYBYLGIE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NC(CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)C(=O)N[C@@H](CC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid

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